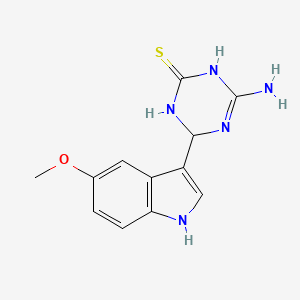

4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

This compound belongs to the 1,6-dihydro-1,3,5-triazine-2-thiol class, characterized by a triazine core fused with a thiol group and substituted with a 5-methoxyindole moiety at position 4.

Properties

IUPAC Name |

4-amino-2-(5-methoxy-1H-indol-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5OS/c1-18-6-2-3-9-7(4-6)8(5-14-9)10-15-11(13)17-12(19)16-10/h2-5,10,14H,1H3,(H4,13,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPHXHHYCUXPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3NC(=S)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the following steps:

Formation of the Indole Derivative: The starting material, 5-methoxyindole, is synthesized through the Fischer indole synthesis or other suitable methods.

Triazine Ring Formation: The indole derivative is then reacted with appropriate reagents to form the triazine ring. This step often involves the use of cyanuric chloride and an amine source under controlled conditions.

Thiol Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

Reduction: Reduction reactions can target the triazine ring or the indole moiety, leading to various reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activities. The triazine ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds Analyzed :

4-Amino-6-(5-methylfuran-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (C8H10N4OS) Substituent: 5-Methylfuran (electron-rich heterocycle). Molecular Weight: 210.26 g/mol. Properties: Smaller molecular weight and planar furan ring may reduce steric hindrance but limit π-π stacking compared to indole derivatives .

4-Amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (C12H13N5S) Substituent: 2-Methylindole (electron-donating methyl group at indole’s 2-position). Molecular Weight: 259.33 g/mol. Properties: Methyl substitution may increase lipophilicity but lacks the methoxy group’s polar contribution .

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol (C9H9N5S) Substituent: Phenyl (simple aromatic ring). Molecular Weight: 219.27 g/mol.

4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (C9H8BrN5S) Substituent: 3-Bromophenyl (electron-withdrawing bromine). Molecular Weight: 286.16 g/mol. Properties: Bromine’s electronegativity may enhance reactivity in cross-coupling reactions but increase molecular weight and toxicity risks .

4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol (C13H12N4S) Substituent: 1-Naphthyl (bulky polyaromatic group). Molecular Weight: 256.33 g/mol. Properties: Extended aromatic system improves lipophilicity and π-π interactions but may hinder bioavailability due to steric bulk .

Comparison Table :

*Estimated based on analogous structures.

Biological Activity

The compound 4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS Number: 1142208-41-0) is a heterocyclic compound that features an indole moiety linked to a triazine ring. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

- C : 12

- H : 13

- N : 5

- O : 1

- S : 1

Structural Features

The compound's structure can be represented as follows:

This structure includes:

- An indole moiety which is known for its diverse biological activities.

- A triazine ring , which is often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole portion can mimic natural ligands, allowing the compound to bind effectively to specific receptors or enzymes. The triazine ring enhances binding affinity through hydrogen bonding and other interactions, potentially modulating biological pathways.

Key Biological Targets

- Enzymes : The compound has been studied for its inhibitory effects on key enzymes involved in various metabolic processes.

- Receptors : It may interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Research has indicated that derivatives of triazine compounds exhibit anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting cell proliferation across different cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | NCI-H23 (Lung Cancer) | 0.08 - 12.07 |

| Compound B | HCT-15 (Colon Cancer) | 0.283 |

These findings suggest that this compound could possess similar anticancer properties due to its structural analogies.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha at concentrations as low as 10 µg/mL:

| Compound | Cytokine Inhibition (%) |

|---|---|

| Dexamethasone | 89% (IL-6) |

| Test Compound | 78% (TNF-alpha), 83% (IL-6) |

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Neuroprotective Effects

Studies have suggested that derivatives of this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. For example:

| Cell Type | Treatment | Effect |

|---|---|---|

| BV-2 Cells (Microglial) | LPS-induced inflammation | Reduced activation |

| HT22 Cells (Neuronal) | Glutamate-induced toxicity | Improved cell viability |

Study on Enzyme Inhibition

A study conducted on related triazine derivatives revealed their potential as monoamine oxidase inhibitors (MAOIs). The tested compounds showed selective inhibition towards MAO-A compared to MAO-B, suggesting possible applications in treating depression and anxiety disorders.

Clinical Implications

The biological activities observed in preclinical studies indicate that this compound could be further developed into therapeutic agents targeting cancer and inflammatory diseases. Future clinical trials will be essential to validate these findings.

Q & A

Basic: What are the optimal synthetic routes for 4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol?

Methodological Answer:

The compound can be synthesized via three primary routes:

- One-pot multicomponent reactions : Combining cyanamide, aldehydes, and amines under basic conditions (pH 10–11) to form dihydrotriazine intermediates, followed by Dimroth rearrangement .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yields (up to 85%) by coupling cyanamide with 5-methoxyindole derivatives under controlled microwave heating .

- Stepwise functionalization : Introducing the 5-methoxyindole moiety via nucleophilic substitution or condensation reactions, followed by cyclization with thiourea derivatives .

Key Considerations:

- Solvent choice (ethanol, acetic acid) affects crystallinity and purity.

- pH control during Dimroth rearrangement prevents undesired aromatization .

Basic: How is the structural characterization of this compound validated?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 5.70–5.77 ppm (sp³-hybridized C-H) confirm the dihydrotriazine ring. Indole protons appear as multiplets (δ 6.6–7.4 ppm) .

- ¹³C NMR : Peaks at 67.5–68.4 ppm confirm the triazine core .

- X-ray Diffraction (XRD) : Validates the 5,6-dihydro tautomer and ethanol clathrate formation in crystals .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 316.3 matches theoretical mass .

Advanced: What biological activities are associated with this compound, and how are they evaluated?

Methodological Answer:

- Herbicidal Activity :

- Target : Inhibits acetolactate synthase (ALS), validated via enzyme inhibition assays (IC₅₀: 0.2–1.5 µM) .

- In Vivo Testing : Applied pre-emergence at 500 g/ha; efficacy measured by weed biomass reduction (70–90% vs. control) .

- Antimicrobial Screening :

- Cytotoxicity : Evaluated via MTT assay on human cell lines (IC₅₀ > 50 µM indicates low toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.